molecular formula C7H13Cl2N3 B2961434 {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride CAS No. 2126178-84-3

{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride

Cat. No. B2961434
CAS RN: 2126178-84-3
M. Wt: 210.1
InChI Key: MGFSYKJSCCOHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride” is a chemical compound with a molecular weight of 173.65 . The IUPAC name for this compound is (6,7-dihydro-5H-pyrrolo [1,2-a]imidazol-3-yl)methanamine hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride” is 1S/C7H11N3.ClH/c8-4-6-5-9-7-2-1-3-10(6)7;/h5H,1-4,8H2;1H . This indicates the presence of a chlorine atom (Cl), a hydrogen atom (H), and a molecular structure of C7H11N3. Unfortunately, more detailed structural information is not available from the search results.


Physical And Chemical Properties Analysis

“{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride” is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis of Unsymmetrically Tetrasubstituted Pyrroles

This compound is used in the synthesis of unsymmetrically tetrasubstituted pyrroles. The synthesis process involves a metal-free method using a consecutive chemoselective double cyanation . The desired pyrroles were obtained with yields up to 99% and good functional group tolerance .

Aggregation-Induced Emission Enhancement (AIEE) Properties

Pyrrolo[1,2-a]pyrimidines, synthesized as the synthetic applications of NH-pyrroles, exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties . This property can be useful in various fields such as optoelectronics and bioimaging.

Synthesis of Pyrrolo[2,3-b]pyridine Derivatives

The compound is used in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which have shown potent activities against FGFR1, 2, and 3 . These derivatives can inhibit cell proliferation and induce apoptosis .

Inhibition of Cell Migration and Invasion

The synthesized 1H-pyrrolo[2,3-b]pyridine derivatives can significantly inhibit the migration and invasion of cancer cells . This property is particularly useful in cancer research and therapy.

Potential Lead Compound for Drug Development

Due to its low molecular weight and potent FGFR inhibitory activity, this compound and its derivatives could serve as appealing lead compounds beneficial for subsequent optimization in drug development .

Synthesis of 3-Aryl-5H-Pyrrolo[1,2-a]imidazole Quaternary Salts

The compound is used in the synthesis of 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts . These salts have been observed in the 1H NMR spectra, providing valuable information for the structural confirmation of the final product .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-4-6-5-9-7-2-1-3-10(6)7;;/h5H,1-4,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFSYKJSCCOHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.